N2-Phenoxyacetylguanin

Übersicht

Beschreibung

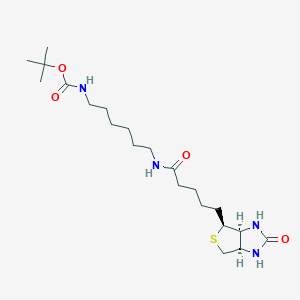

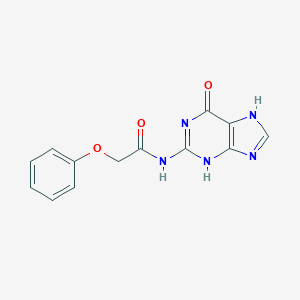

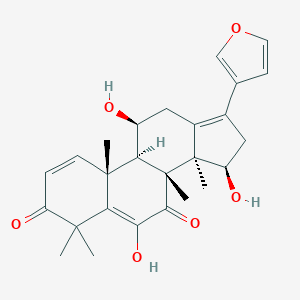

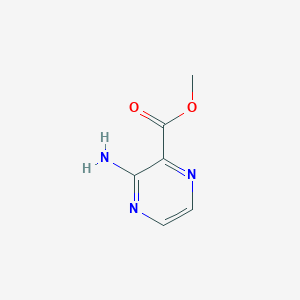

N2-Phenoxyacetyl Guanine, also known as N2-Phenoxyacetyl Guanine, is a useful research compound. Its molecular formula is C13H11N5O3 and its molecular weight is 285.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality N2-Phenoxyacetyl Guanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Phenoxyacetyl Guanine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Störung der Ligandenbindungstasche des Guanin-Riboswitches

“N2-Phenoxyacetylguanin” wurde nachweislich die Ligandenbindungstasche des Guanin-Riboswitches signifikant gestört . Diese Störung eröffnet einen neuen, bedeutenden chemischen Raum von Guaninmodifikationen bei der Suche nach antimikrobiellen Wirkstoffen, die auf Purin-Riboswitches abzielen .

Hochwertige Bindung

Es wurde beobachtet, dass die Verbindung eine hoch affine Bindung mit dem Guanin-Riboswitch aufweist . Diese hoch affine Bindung ist bedeutsam, da sie möglicherweise bei der Entwicklung von RNA-gerichteten Therapeutika eingesetzt werden kann .

Modulation der transkriptionellen Termination

“this compound” wurde nachweislich die transkriptionelle Termination so effizient wie Guanin moduliert . Diese Eigenschaft kann für die Entwicklung neuer therapeutischer Strategien genutzt werden .

Exploration des chemischen Raumes

Die Verbindung ermöglicht die Exploration eines neuen chemischen Raumes von Guaninmodifikationen . Dies kann potenziell zur Entdeckung neuer Verbindungen mit therapeutischem Potenzial führen .

Selektive Funktionalisierung von Guanin in Oligonukleotiden

“this compound” wurde verwendet, um das N2-Amin von Guanosin und 2′-Desoxyguanosinmonophosphat (GMP/dGMP) selektiv zu funktionalisieren . Diese Methode modifiziert spezifisch Guanin in DNA- und RNA-Oligonukleotiden, während die anderen Nukleobasen unberührt bleiben

Wirkmechanismus

Target of Action

The primary targets of N2-Phenoxyacetyl Guanine are guanine in DNA and RNA oligonucleotides . The compound specifically modifies guanine, leaving the other nucleobases unaffected . It also binds the riboswitch with affinities that rival guanine .

Mode of Action

N2-Phenoxyacetyl Guanine interacts with its targets through a process known as reductive amination . This method selectively functionalizes the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP) . Surprisingly, C2-modified guanines such as N2-acetylguanine completely disrupt a key Watson–Crick pairing interaction between the ligand and RNA .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the functionalization of nucleic acids. It incorporates a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications . This has wide applicability as mechanistic probes in chemical biology .

Pharmacokinetics

The compound’s ability to specifically modify guanine in dna and rna oligonucleotides suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability .

Result of Action

The result of N2-Phenoxyacetyl Guanine’s action is the disruption of a key Watson–Crick pairing interaction between the ligand and RNA . This disruption can effectively regulate transcriptional termination .

Action Environment

The action environment of N2-Phenoxyacetyl Guanine is likely to be within the cellular environment where DNA and RNA oligonucleotides are present

Safety and Hazards

Zukünftige Richtungen

The C2 position of guanine, where “N2-Phenoxyacetyl Guanine” is modified, is suggested as the most promising site for further medicinal chemistry efforts to find a compound that targets purine riboswitches . These compounds open up a significant new chemical space of guanine modifications in the search for antimicrobial agents that target purine riboswitches .

Biochemische Analyse

Biochemical Properties

N2-Phenoxyacetyl Guanine plays a significant role in biochemical reactions. It has been shown to selectively functionalize the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP), specifically modifying guanine in DNA and RNA oligonucleotides . This selective modification leaves other nucleobases unaffected, allowing for further functionalization and downstream applications .

Molecular Mechanism

N2-Phenoxyacetyl Guanine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, influences enzyme activity, and induces changes in gene expression . For instance, it has been found to disrupt a key Watson–Crick pairing interaction between the ligand and RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-Phenoxyacetyl Guanine change over time. Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is being gathered .

Dosage Effects in Animal Models

The effects of N2-Phenoxyacetyl Guanine vary with different dosages in animal models. Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N2-Phenoxyacetyl Guanine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N2-Phenoxyacetyl Guanine within cells and tissues are being studied. It is believed to interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

N-(6-oxo-1,7-dihydropurin-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZMETBWWUIXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449365 | |

| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144782-23-0 | |

| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

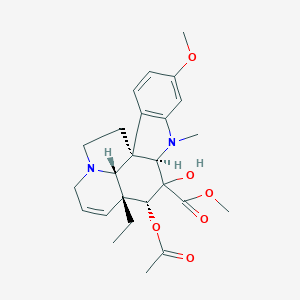

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)

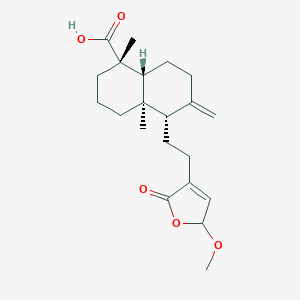

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)